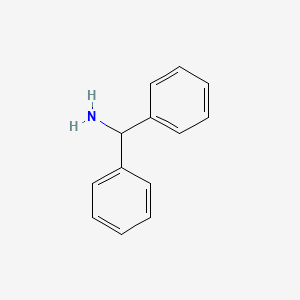










|
REACTION_CXSMILES
|
C[O-].[Na+].CO.[N+](C1C=CC(S([NH:18][CH:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=O)=O)=CC=1)([O-])=O.Cl>C(COC)OC>[CH:19]([NH2:18])([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1.2|
|


|
Name
|
sodium methoxide methanol
|
|
Quantity
|
0.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+].CO
|
|
Name
|
|
|
Quantity
|
402 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
sodium methoxide methanol
|
|
Quantity
|
0.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+].CO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 7 hours at room temperature and for 40 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under heating at 46 to 49° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
after heating
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction solvents were removed by evaporation under reduced pressure, and water (5 ml), 1 N hydrochloric acid (5 ml) and ether (25 ml)
|
|
Type
|
ADDITION
|
|
Details
|
were added to the resulting
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction and solution separation
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted again with water (5 ml)
|
|
Type
|
ADDITION
|
|
Details
|
Sodium hydroxide (0.61 g) was added to the resulting aqueous layer, and extraction
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over sodium sulfate, filtration, concentration
|
|
Type
|
CUSTOM
|
|
Details
|
drying under vacuum
|


Reaction Time |
40 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 191.2 mg | |
| YIELD: PERCENTYIELD | 95.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |